![molecular formula C23H26 B14196894 [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene CAS No. 919285-12-4](/img/structure/B14196894.png)
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene is a chemical compound known for its unique structure, which includes a phenylcyclohexylidene moiety linked to a pentenylbenzene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene typically involves a multi-step process. One common method includes the following steps:
Formation of the Phenylcyclohexylidene Intermediate: This step involves the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanol, which is then dehydrated to yield 4-phenylcyclohexylidene.
Coupling with Pent-4-en-1-ylbenzene: The phenylcyclohexylidene intermediate is then coupled with pent-4-en-1-ylbenzene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, yielding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or other functionalized derivatives.
Aplicaciones Científicas De Investigación
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of [5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
[4-Phenylcyclohexylidene]benzene: Similar structure but lacks the pentenyl group.
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]toluene: Similar structure but with a methyl group on the benzene ring.
Uniqueness
[5-(4-Phenylcyclohexylidene)pent-4-en-1-yl]benzene is unique due to its combination of a phenylcyclohexylidene moiety and a pentenylbenzene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
919285-12-4 |
|---|---|
Fórmula molecular |
C23H26 |
Peso molecular |
302.5 g/mol |
InChI |
InChI=1S/C23H26/c1-4-10-20(11-5-1)12-6-2-7-13-21-16-18-23(19-17-21)22-14-8-3-9-15-22/h1,3-5,7-11,14-15,23H,2,6,12,16-19H2 |
Clave InChI |
WLJJFPAIFWQCIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C=CCCCC2=CC=CC=C2)CCC1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


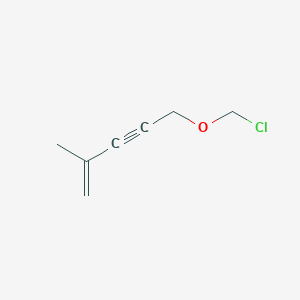



![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
![{2-[(2-Bromophenyl)ethynyl]phenyl}(ethoxy)dimethylsilane](/img/structure/B14196853.png)
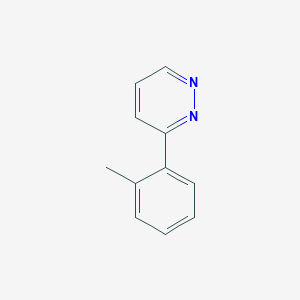
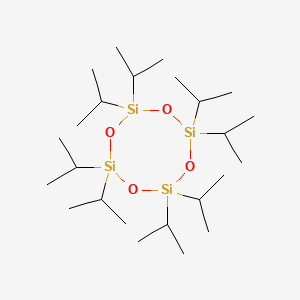
![2-Diazonio-1-ethoxy-2-[(naphthalen-1-yl)methanesulfonyl]ethen-1-olate](/img/structure/B14196862.png)
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)
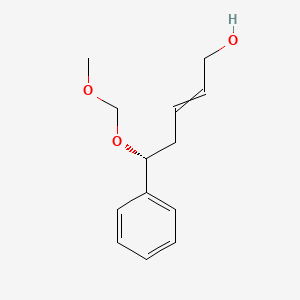
![[Di(propan-2-yl)silanediyl]bis(methylphosphane)](/img/structure/B14196876.png)
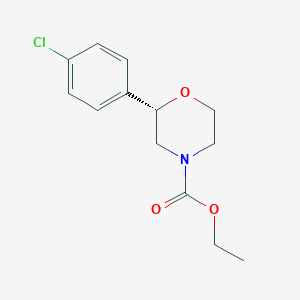
![6-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14196893.png)
